molecular formula C11H13F3N2O2S B1455166 1-(4-Trifluoromethanesulfonylphenyl)piperazine CAS No. 845616-92-4

1-(4-Trifluoromethanesulfonylphenyl)piperazine

Cat. No.: B1455166
CAS No.: 845616-92-4
M. Wt: 294.3 g/mol
InChI Key: ANLJCXQUPUPXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Trifluoromethanesulfonylphenyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₃F₃N₂O₂S and a molecular weight of 294.29 g/mol . This compound is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethanesulfonyl group at the para position of the phenyl ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine involves several methods, including:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Trifluoromethanesulfonylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

1-(4-Trifluoromethanesulfonylphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which imparts distinct chemical properties and enhances its utility in various research and industrial applications.

Properties

IUPAC Name

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLJCXQUPUPXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1 mmol 1-Bromo-4-trifluoromethanesulfonyl-benzene [Nodiff et al., J. Org. Chem. 25, 60 (1960)], 3 mmol of piperazine and 2 mmol of potassium carbonate in 5 ml of acetonitrile was refluxed for 2 hours. The resulting mixture was poured into water, extracted with ethyl acetate, dried, concentrated and purified by column chromatography (SiO2; Et2O/cyclohexane) to yield the title compound as a colorless solid. MS (m/e): 295.2 (MH+, 100%)
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Trifluoromethanesulfonylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Trifluoromethanesulfonylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Trifluoromethanesulfonylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Trifluoromethanesulfonylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Trifluoromethanesulfonylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Trifluoromethanesulfonylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.